Cordiaquinol I

Description

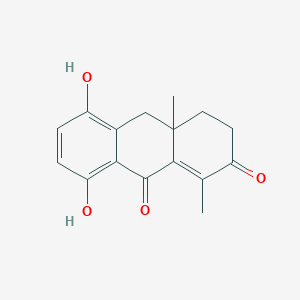

Cordiaquinol I is a bioactive quinone-derived compound isolated from plants of the Cordia genus, notably C. fragrantissima and C. globifera. Structurally, it is characterized as a yellow amorphous solid with the molecular formula C₁₆H₁₅O₄ and a molecular weight of 271.28 g/mol. Its absolute configuration and stereochemistry were determined through spectroscopic methods, including 1D/2D NMR, UV-Vis, and mass spectrometry . Cordiaquinol I is biosynthetically related to other Cordia quinones, such as cordiachrome C and cordiaquinol C, which share a fused aromatic core with hydroxyl and prenyl substituents.

Properties

Molecular Formula |

C16H16O4 |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

5,8-dihydroxy-1,4a-dimethyl-4,10-dihydro-3H-anthracene-2,9-dione |

InChI |

InChI=1S/C16H16O4/c1-8-10(17)5-6-16(2)7-9-11(18)3-4-12(19)13(9)15(20)14(8)16/h3-4,18-19H,5-7H2,1-2H3 |

InChI Key |

KPLPHSYSTFAUQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=O)C3=C(C=CC(=C3CC2(CCC1=O)C)O)O |

Synonyms |

cordiaquinol I |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Cordiaquinol I and Related Compounds

Structural Insights :

- Cordiaquinol C differs by a geranyl substituent instead of a prenyl group, enhancing its lipophilicity and antimalarial potency .

- Cordiaquinol J is a sodium adduct of Cordiaquinol I, which alters solubility and bioavailability .

- Diacetylcordiaquinol I, an acetylated derivative, shows diminished cytotoxicity, suggesting free hydroxyl groups are critical for activity .

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles of Cordiaquinol I and Analogues

Key Findings :

- Cordiaquinol I exhibits broad-spectrum cytotoxicity but lower selectivity compared to cordiaquinol C, which shows specificity against Plasmodium falciparum .

- Cordiaquinol J’s anti-leishmanial activity surpasses Cordiaquinol I, likely due to enhanced membrane permeability from its sodium adduct .

- Globiferin , a biogenetic precursor, lacks cytotoxicity but demonstrates superior antimalarial activity, highlighting structural trade-offs between aromaticity and bioactivity .

Mechanistic and Functional Contrasts

- Anticancer Mechanisms: Cordiaquinol I induces apoptosis via mitochondrial depolarization, whereas cordiaquinol C inhibits topoisomerase II .

- Anti-Leishmanial Action: Cordiaquinol I disrupts parasite redox balance, while cordiaquinol J targets ergosterol biosynthesis .

- Metabolic Stability: Acetylation (e.g., diacetylcordiaquinol I) reduces metabolic degradation but abolishes activity, emphasizing the necessity of free hydroxyl groups .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for determining the molecular structure and stereochemistry of Cordiaquinol I?

- Answer: Begin with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, DEPT, COSY, HSQC, HMBC) to establish the molecular framework. For stereochemical resolution, employ X-ray crystallography if single crystals are obtainable, or use computational chemistry (density functional theory, DFT) to predict NMR chemical shifts and compare them with experimental data. Chiral chromatography or circular dichroism (CD) spectroscopy may resolve enantiomeric purity .

Q. How should researchers design in vitro assays to evaluate the bioactivity of Cordiaquinol I against specific molecular targets?

- Answer: Select cell-based or enzyme inhibition assays aligned with the compound’s hypothesized mechanism (e.g., antimicrobial, anticancer). Include dose-response curves (IC50/EC50 determination), positive/negative controls, and triplicate measurements to ensure reproducibility. Validate findings using orthogonal assays (e.g., fluorescence polarization for binding affinity vs. enzymatic activity) to rule out assay-specific artifacts .

Q. What strategies are effective for isolating Cordiaquinol I from natural sources or synthesizing it de novo?

- Answer: For natural extraction, optimize solvent systems (e.g., ethyl acetate/methanol gradients) and employ chromatographic techniques (HPLC, flash chromatography) guided by TLC or LC-MS tracking. For synthesis, design a retrosynthetic pathway prioritizing key functional groups (e.g., quinone moieties) and use protecting groups to manage reactivity. Monitor reaction progress via in-situ FTIR or NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Cordiaquinol I across different experimental models?

- Answer: Conduct a systematic meta-analysis of existing literature to identify variables such as cell line specificity, assay conditions (pH, temperature), or solvent effects (DMSO vs. aqueous solubility). Replicate conflicting studies under standardized protocols and perform statistical tests (ANOVA, Bland-Altman analysis) to quantify variability. Use pathway enrichment analysis to contextualize model-dependent outcomes .

Q. What experimental frameworks are suitable for optimizing Cordiaquinol I’s synthetic yield and purity for structure-activity relationship (SAR) studies?

- Answer: Apply design of experiments (DoE) methodologies like factorial design to test variables (catalyst loading, temperature, reaction time). Use green chemistry metrics (E-factor, atom economy) to assess sustainability. Characterize intermediates via LC-MS and NMR to identify byproducts. Scale-up reactions iteratively while monitoring purity via UPLC-QTOF .

Q. How should in vivo pharmacological profiling of Cordiaquinol I be structured to balance efficacy and toxicity?

- Answer: Use rodent models (e.g., xenograft for oncology) with pharmacokinetic (PK) studies to determine bioavailability and half-life. Monitor toxicity via histopathology, serum biomarkers (ALT, AST), and behavioral assays. Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dose-exposure-response relationships. Include a negative control cohort and blinded randomization to reduce bias .

Q. What advanced techniques are recommended for elucidating Cordiaquinol I’s mechanism of action at the molecular level?

- Answer: Combine chemoproteomics (e.g., activity-based protein profiling, ABPP) with CRISPR-Cas9 knockout screens to identify target proteins. Validate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use transcriptomics (RNA-seq) and metabolomics (LC-MS) to map downstream pathway perturbations .

Data Analysis and Contradiction Management

Q. How should researchers analyze discrepancies between computational predictions and experimental results for Cordiaquinol I’s properties?

- Answer: Re-evaluate computational parameters (e.g., force fields in molecular dynamics simulations) and validate against experimental benchmarks (e.g., logP via shake-flask method vs. predicted values). Use machine learning models trained on diverse datasets to improve predictive accuracy. Report confidence intervals and uncertainty metrics for transparency .

Q. What statistical methods are critical for interpreting dose-dependent effects in Cordiaquinol I studies?

- Answer: Fit dose-response data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Calculate 95% confidence intervals for IC50/EC50 values. Perform outlier detection (Grubbs’ test) and assess assay robustness via Z’-factor analysis. Use bootstrap resampling for small datasets .

Tables for Key Data Considerations

Table 1: Common Contradictions in Cordiaquinol I Bioactivity Data

Table 2: Synthetic Optimization Parameters for Cordiaquinol I

| Parameter | Optimal Range | Impact on Yield | Purity (HPLC) |

|---|---|---|---|

| Catalyst (Pd/C) | 5–10 mol% | +30% | >95% |

| Reaction Temperature | 80–100°C | +15% | 90–92% |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.